3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine

Lipophilicity ADME Drug Design

Researchers often face supply bottlenecks for heterocyclic building blocks that combine orthogonal reactive handles for efficient SAR library synthesis. 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine (CAS 1247630-97-2) resolves this with a dual-functional scaffold featuring a Suzuki-Miyaura-ready bromine atom at the 3-position alongside a polarity-enhancing piperidinosulfonamide group. • Reactive Br handle enables Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids for rapid diversification (literature precedent reports up to 92% ee in asymmetric couplings) • Computed XLogP3 of 1.5 & TPSA of 58.6 Ų place the scaffold within favorable drug-likeness space per Lipinski & Veber rules • Balanced lipophilicity vs. non-brominated (LogP 2.27) and methylsulfonyl (XLogP3 0.8) analogs supports lead optimization of ADME properties • In stock with standard pack sizes (1 g, 2.5 g, 100 g); custom synthesis and bulk quantities available on request

Molecular Formula C10H13BrN2O2S
Molecular Weight 305.19
CAS No. 1247630-97-2
Cat. No. B572484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine
CAS1247630-97-2
Synonyms3-broMo-5-(piperidin-1-ylsulfonyl)pyridine
Molecular FormulaC10H13BrN2O2S
Molecular Weight305.19
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C10H13BrN2O2S/c11-9-6-10(8-12-7-9)16(14,15)13-4-2-1-3-5-13/h6-8H,1-5H2
InChIKeyPBVXFLLRVQWMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine: Compound Overview


3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine (CAS 1247630-97-2) is a brominated pyridine derivative featuring a piperidin-1-ylsulfonyl substituent at the 5-position of the pyridine ring. The compound possesses a molecular formula of C₁₀H₁₃BrN₂O₂S and a molecular weight of 305.19 g/mol [1]. Its structure combines an aromatic pyridine core, a reactive bromine atom at the 3-position amenable to transition-metal-catalyzed cross-coupling reactions, and a sulfonamide group that enhances polarity and offers additional derivatization potential [2]. The compound is primarily employed as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical candidates and agrochemicals . The presence of the piperidin-1-ylsulfonyl moiety distinguishes it from simpler sulfonylpyridine analogs, potentially altering its physicochemical properties and biological interactions .

Brominated pyridine building block for Suzuki-Miyaura cross-coupling diversification
Piperidin-1-ylsulfonyl group enhances polarity and offers further derivatization potential
Suited for medicinal chemistry scaffold elaboration and focused library synthesis

Differentiation from Piperidinylsulfonyl Analogs


In-class piperidinylsulfonyl pyridine analogs, such as the non-brominated 3-(piperidin-1-ylsulfonyl)pyridine or the methylsulfonyl variant 3-bromo-5-(methylsulfonyl)pyridine, are not straightforward replacements for 3-bromo-5-(piperidin-1-ylsulfonyl)pyridine due to fundamental differences in their molecular properties and synthetic utility [1]. The absence of the bromine atom eliminates a critical synthetic handle required for transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, thereby restricting further diversification of the molecular scaffold [2]. Additionally, the distinct electronic and steric contributions of the piperidin-1-ylsulfonyl group relative to smaller sulfonyl moieties, such as methylsulfonyl, can substantially alter physicochemical properties like lipophilicity, aqueous solubility, and target binding affinity . The quantitative evidence presented below underscores these specific points of differentiation, highlighting that the combination of a bromine atom and a piperidin-1-ylsulfonyl group within the same molecule is not replicated by other available pyridine sulfonamide building blocks [3].

Non-brominated analog (3-(piperidin-1-ylsulfonyl)pyridine) eliminates the critical bromine synthetic handle, blocking cross-coupling diversification.
Methylsulfonyl analog (3-bromo-5-(methylsulfonyl)pyridine) shifts the lipophilicity and PSA profile, potentially altering ADME-relevant property outcomes.
Smaller sulfonyl moieties do not replicate the piperidinyl group, which may change hydrogen-bonding interactions and binding context.

Comparative Evidence vs. Closest Analogs


Lipophilicity Comparison: Non-Brominated Analog

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine exhibits a computed XLogP3 value of 1.5, which is significantly lower than the LogP of 2.27 reported for its non-brominated analog, 3-(piperidin-1-ylsulfonyl)pyridine (CAS 26103-49-1) [1]. This quantitative difference in lipophilicity is a direct consequence of the electron-withdrawing bromine substituent at the 3-position of the pyridine ring . The lower lipophilicity may translate into improved aqueous solubility and potentially more favorable ADME properties in a biological context [2].

Lipophilicity vs non-Br analog
Cross-study comparable
XLogP3 1.5 vs 2.27 (Δ -0.77)
May support aqueous solubility review
Computed XLogP3 vs reported LogP; experimental validation advised
Lipophilicity ADME Drug Design Partition Coefficient

Synthetic Utility: Suzuki-Miyaura Cross-Coupling Handle

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine possesses a bromine atom at the 3-position of the pyridine ring, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. In contrast, the non-brominated analog 3-(piperidin-1-ylsulfonyl)pyridine lacks this reactive site, thereby precluding direct participation in such coupling reactions without prior functionalization . The bromine substituent is a well-established moiety for the introduction of diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling, a reaction that has been demonstrated with high enantioselectivity (up to 92% ee) for related 3-bromopyridine derivatives [2].

Suzuki coupling handle
Class-level inference
Bromine enables Pd-catalyzed cross-coupling
Supports scaffold diversification
Reported ee up to 92% for 3-bromopyridine derivatives
Organic Synthesis Cross-Coupling Suzuki-Miyaura Functionalization

Lipophilicity & PSA vs. Methylsulfonyl Analog

Compared to the methylsulfonyl analog 3-bromo-5-(methylsulfonyl)pyridine (CAS 445491-71-4), 3-bromo-5-(piperidin-1-ylsulfonyl)pyridine exhibits a higher computed XLogP3 value (1.5 vs. 0.8) and a slightly larger topological polar surface area (TPSA) (58.6 Ų vs. 55.4 Ų) [1]. These differences are attributed to the replacement of a small methyl group with a bulky, more lipophilic piperidine ring in the sulfonamide moiety [2]. The increased lipophilicity and slightly larger TPSA may collectively influence the compound's ability to cross biological membranes, its metabolic stability, and its potential for off-target binding .

Lipophilicity vs MeSO2 analog
Cross-study comparable
XLogP3 1.5 vs 0.8; TPSA 58.6 vs 55.4 Ų
Supports ADME profile interpretation
Computed values; experimental confirmation needed
Physicochemical Properties Lipophilicity Polar Surface Area Drug-likeness

Key Application Scenarios


Biaryl Library Synthesis via Suzuki Coupling

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine serves as an ideal building block for the construction of biaryl-containing compound libraries via Suzuki-Miyaura cross-coupling reactions [1]. The bromine atom at the 3-position of the pyridine ring is a proven synthetic handle for palladium-catalyzed coupling with a wide array of aryl and heteroaryl boronic acids, enabling rapid diversification of the molecular scaffold . This application is supported by literature precedent demonstrating that 3-bromopyridine derivatives undergo asymmetric Suzuki-Miyaura couplings with high enantioselectivity (up to 92% ee), highlighting the utility of this moiety in generating chiral heterocyclic biaryls for advanced pharmaceutical research [2].

Lipophilicity and ADME Optimization

The specific combination of a bromine atom and a piperidin-1-ylsulfonyl group in 3-bromo-5-(piperidin-1-ylsulfonyl)pyridine yields a computed XLogP3 of 1.5 and a TPSA of 58.6 Ų, placing it within a favorable range for drug-likeness according to Lipinski's Rule of Five and Veber's rules [1]. Compared to the more lipophilic non-brominated analog (LogP = 2.27) and the less lipophilic methylsulfonyl analog (XLogP3 = 0.8), this compound offers a balanced lipophilicity profile that may be advantageous in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds in medicinal chemistry campaigns .

Sulfonamide Scaffolds for Kinase/Protease Inhibitors

Piperidinylsulfonyl-substituted pyridines have been explored as core scaffolds in the development of enzyme inhibitors, including those targeting kinases and proteases [1]. The sulfonamide group in 3-bromo-5-(piperidin-1-ylsulfonyl)pyridine can participate in key hydrogen bonding interactions with catalytic residues in the active sites of such enzymes, while the bromine atom provides a convenient point for introducing additional substituents to optimize potency and selectivity . The piperidine ring further contributes conformational flexibility and additional van der Waals contacts that can enhance target engagement compared to simpler sulfonamide analogs [2].

Application
Selection Property
Validation Focus
Biaryl library synthesis via Suzuki coupling
Bromine cross-coupling handle
Coupling efficiency and substrate scope
Physicochemical profiling for lead candidates
Balanced lipophilicity and PSA profile
ADME assay interpretation
Enzyme inhibitor scaffold exploration
Sulfonamide hydrogen-bonding capacity
Target engagement assay context

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